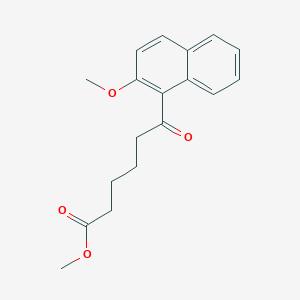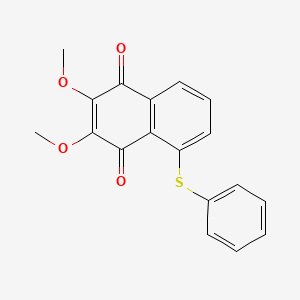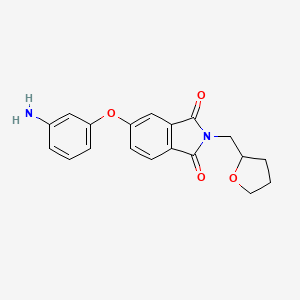
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminophenoxy group, a tetrahydrofuran-2-ylmethyl group, and an isoindole-1,3(2H)-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core, the introduction of the aminophenoxy group, and the attachment of the tetrahydrofuran-2-ylmethyl group. Common synthetic routes may involve:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Aminophenoxy Group: This step often involves nucleophilic substitution reactions where an aminophenol reacts with a suitable leaving group on the isoindole core.
Attachment of Tetrahydrofuran-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole core, potentially converting it to a more saturated form.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated isoindole derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenoxy group.
Aplicaciones Científicas De Investigación
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The isoindole core may also play a role in binding to DNA or other biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-aminophenoxy)-2-methyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydrofuran-2-ylmethyl group.
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole core instead of an isoindole core.
Uniqueness
The presence of both the aminophenoxy group and the tetrahydrofuran-2-ylmethyl group in 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
654634-48-7 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-(3-aminophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c20-12-3-1-4-13(9-12)25-14-6-7-16-17(10-14)19(23)21(18(16)22)11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15H,2,5,8,11,20H2 |
Clave InChI |
NWXADOSEPZMACW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
Solubilidad |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


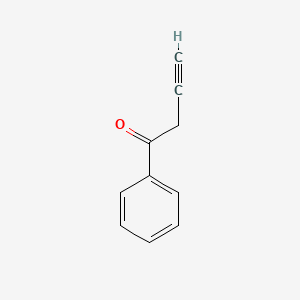
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
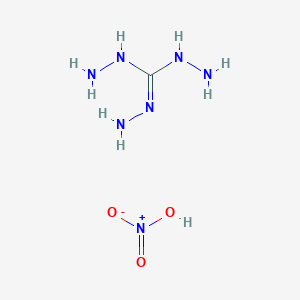
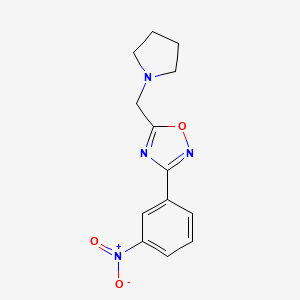
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
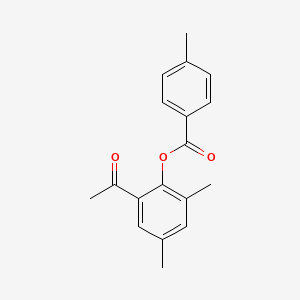

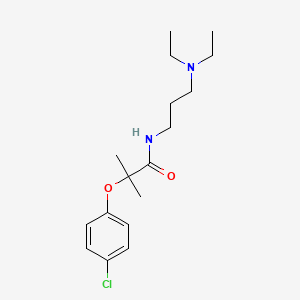

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
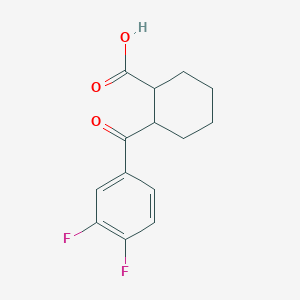
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
